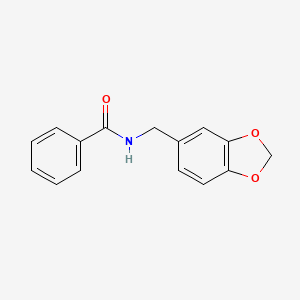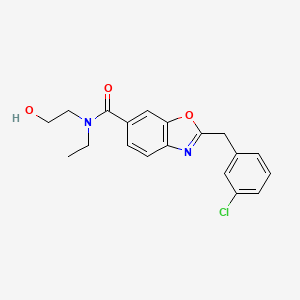![molecular formula C11H14ClNOS2 B5201105 2-[(4-chlorophenyl)thio]-N-[2-(methylthio)ethyl]acetamide](/img/structure/B5201105.png)
2-[(4-chlorophenyl)thio]-N-[2-(methylthio)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-chlorophenyl)thio]-N-[2-(methylthio)ethyl]acetamide, also known as CMET, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thioacetamides and is a derivative of acetamide.
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)thio]-N-[2-(methylthio)ethyl]acetamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. In cancer cells, 2-[(4-chlorophenyl)thio]-N-[2-(methylthio)ethyl]acetamide has been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression. In Alzheimer's disease, 2-[(4-chlorophenyl)thio]-N-[2-(methylthio)ethyl]acetamide has been shown to inhibit the aggregation of amyloid beta peptides by binding to them and preventing them from forming toxic oligomers.
Biochemical and Physiological Effects:
2-[(4-chlorophenyl)thio]-N-[2-(methylthio)ethyl]acetamide has been shown to have several biochemical and physiological effects. In cancer cells, 2-[(4-chlorophenyl)thio]-N-[2-(methylthio)ethyl]acetamide has been shown to induce cell cycle arrest and apoptosis, which leads to the inhibition of cell growth. In Alzheimer's disease, 2-[(4-chlorophenyl)thio]-N-[2-(methylthio)ethyl]acetamide has been shown to reduce the levels of toxic amyloid beta peptides, which can lead to the prevention of neuronal damage.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-[(4-chlorophenyl)thio]-N-[2-(methylthio)ethyl]acetamide in lab experiments is its high purity and stability, which makes it easy to handle and store. Another advantage is its relatively low cost compared to other compounds with similar properties. However, one limitation of using 2-[(4-chlorophenyl)thio]-N-[2-(methylthio)ethyl]acetamide is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 2-[(4-chlorophenyl)thio]-N-[2-(methylthio)ethyl]acetamide. One direction is to further investigate its potential therapeutic applications in cancer and Alzheimer's disease. Another direction is to study its mechanism of action in more detail, in order to identify new targets for drug development. Additionally, the development of new synthetic methods for 2-[(4-chlorophenyl)thio]-N-[2-(methylthio)ethyl]acetamide could lead to improved yields and purity, which could make it more accessible for research purposes.
Synthesis Methods
The synthesis of 2-[(4-chlorophenyl)thio]-N-[2-(methylthio)ethyl]acetamide involves the reaction of 4-chlorobenzenethiol with 2-chloro-N-(2-methylthioethyl)acetamide in the presence of a base. This reaction leads to the formation of 2-[(4-chlorophenyl)thio]-N-[2-(methylthio)ethyl]acetamide as a white crystalline solid with a melting point of 90-92°C. The purity of the compound can be confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
2-[(4-chlorophenyl)thio]-N-[2-(methylthio)ethyl]acetamide has shown potential therapeutic applications in several areas of scientific research. It has been studied for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. 2-[(4-chlorophenyl)thio]-N-[2-(methylthio)ethyl]acetamide has also been studied for its potential use in treating Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid beta peptides, which are a hallmark of the disease.
properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(2-methylsulfanylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNOS2/c1-15-7-6-13-11(14)8-16-10-4-2-9(12)3-5-10/h2-5H,6-8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEKRTSNGFVBCCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCNC(=O)CSC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[3-amino-4-(4-morpholinyl)phenyl]-3(2H)-pyridazinone](/img/structure/B5201024.png)

![2-(methylthio)-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}benzamide](/img/structure/B5201035.png)
![2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5201049.png)
![ethyl 4-({5-[(2-chloro-4-fluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B5201057.png)
![2-amino-4-(4-methoxy-3-methylphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5201062.png)

![N-cyclopropyl-3-{[1-(3,5-dimethylbenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide](/img/structure/B5201077.png)

![ethyl 1-{[(2-thienylcarbonyl)amino]carbonothioyl}-4-piperidinecarboxylate](/img/structure/B5201090.png)
![[3-methoxy-1-(methoxycarbonyl)-3-oxopropyl]{[methyl(methylsulfonyl)amino]methyl}phosphinic acid](/img/structure/B5201092.png)

![N-(4-chlorophenyl)-2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B5201106.png)
